1-Bromo-2,5-difluoro-3-nitrobenzene
Overview
Description
1-Bromo-2,5-difluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2BrF2NO2 and a molecular weight of 237.99 g/mol . It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
1-Bromo-2,5-difluoro-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2,5-difluoro-3-nitrobenzoic acid using bromine in the presence of a catalyst such as mercury(II) oxide in carbon tetrachloride . The reaction mixture is heated to reflux and irradiated with light to facilitate the bromination process. After the reaction is complete, the product is purified through chromatography using a hexane/ethyl acetate mixture .
Industrial production methods typically involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-2,5-difluoro-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of the nitro group.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-difluoro-3-nitrobenzene depends on the specific application and the target molecule it interacts withThe bromine and nitro groups are particularly reactive, enabling the compound to act as a key intermediate in many synthetic pathways .
Comparison with Similar Compounds
1-Bromo-2,5-difluoro-3-nitrobenzene can be compared with other similar compounds, such as:
2,5-Difluoro-3-nitrobenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-Bromo-2,5-difluoro-4-nitrobenzene: Has a different substitution pattern, which can affect its reactivity and the types of reactions it undergoes.
1-Bromo-2,5-difluoro-3-methylbenzene: Contains a methyl group instead of a nitro group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of bromine, fluorine, and nitro groups, which provide a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-2,5-difluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLNDFKAQIUDIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719944 | |
Record name | 1-Bromo-2,5-difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741721-51-7 | |
Record name | 1-Bromo-2,5-difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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